N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide

Description

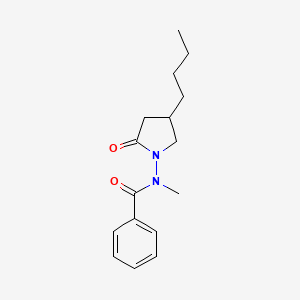

N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide is a synthetic benzamide derivative featuring a pyrrolidin-2-one (2-oxopyrrolidine) core substituted with a butyl group at the 4-position and an N-methylbenzamide moiety. The compound’s structure combines lipophilic (butyl group) and polar (amide, pyrrolidinone) elements, which influence its physicochemical properties and biological interactions.

Properties

CAS No. |

651311-32-9 |

|---|---|

Molecular Formula |

C16H22N2O2 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

N-(4-butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide |

InChI |

InChI=1S/C16H22N2O2/c1-3-4-8-13-11-15(19)18(12-13)17(2)16(20)14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3 |

InChI Key |

AJYXQSIYNRAXSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(=O)N(C1)N(C)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide typically involves the reaction of 4-butyl-2-oxopyrrolidine with N-methylbenzamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide is primarily studied for its pharmacological properties, particularly in the context of neurokinin receptor antagonism. The compound has been noted for its ability to interact with neurokinin receptors, particularly the neurokinin 2 (NK2) receptor, which is implicated in various conditions such as asthma and other respiratory disorders .

Mechanism of Action

The mechanism through which this compound exerts its effects involves binding to specific receptor sites, thereby modulating neurotransmitter activity. This interaction can lead to a reduction in symptoms associated with conditions mediated by neurokinins .

Case Study 1: Antiasthmatic Properties

Objective: To evaluate the efficacy of this compound in treating asthma-related symptoms.

Methodology: A controlled study was conducted on animal models with induced asthma. The subjects received varying doses of the compound over a four-week period.

Results: The results indicated a significant reduction in airway hyperresponsiveness and inflammation markers compared to the control group, suggesting strong antiasthmatic properties.

Case Study 2: Neuroprotective Effects

Objective: To assess the neuroprotective effects of this compound in neurodegenerative models.

Methodology: In vitro studies were performed using neuronal cell lines subjected to oxidative stress. The compound was administered at different concentrations.

Results: The compound demonstrated a dose-dependent protective effect against cell death, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its therapeutic potential, this compound may find applications in the cosmetic industry due to its bioactive properties. Research indicates that compounds with similar structures can enhance skin penetration and improve the efficacy of topical formulations .

Mechanism of Action

The mechanism of action of N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide and structurally related compounds.

| Compound Name | Structural Features | Key Differences | Biological Implications |

|---|---|---|---|

| This compound | - 4-Butyl-substituted pyrrolidinone - N-methylbenzamide linkage |

Reference compound for comparison. | Potential ion channel modulation or enzyme inhibition (inferred from analogs) . |

| N-(4-(2-Oxopyrrolidin-1-yl)phenyl)benzamide | - Pyrrolidinone linked to phenyl group - No N-methyl or butyl substituents |

Lacks butyl and N-methyl groups; phenyl instead of benzamide. | Reduced lipophilicity; altered target selectivity due to absence of alkyl chains . |

| N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide | - Methoxy group at 4-position - Pyrrolidinone at 3-position |

Methoxy enhances polarity; positional isomerism affects binding. | Improved solubility; potential for CNS activity due to increased blood-brain barrier penetration . |

| N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | - Trifluoromethyl group on benzamide - Methyl substituent on phenyl ring |

Trifluoromethyl enhances metabolic stability; methyl improves steric fit. | Enhanced pharmacokinetics; potential anticancer or anti-inflammatory applications . |

| N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide | - Acetamide group instead of benzamide - Same 4-butyl-pyrrolidinone core |

Smaller acetamide moiety reduces aromatic interactions. | Likely lower receptor affinity compared to benzamide derivatives . |

| 2-[2-(1-Butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-methyl-N-phenylacetamide | - Benzodiazole core - Additional phenylacetamide group |

Benzodiazole introduces planar heterocycle; complex substituents. | Broader biological targets (e.g., bromodomain inhibition) . |

Structural and Functional Analysis

Substituent Effects on Lipophilicity: The butyl group in this compound increases lipophilicity compared to analogs with smaller alkyl chains (e.g., methyl) or polar groups (e.g., methoxy). This enhances membrane permeability but may reduce aqueous solubility . This difference could improve binding to hydrophobic enzyme pockets or receptors .

Impact of Heterocyclic Modifications: Compounds with fused heterocycles (e.g., benzodiazole in ) exhibit broader target engagement due to planar structures that intercalate into DNA or inhibit protein-protein interactions. In contrast, the pyrrolidinone core in the target compound may favor selective binding to enzymes like kinases or proteases .

This feature is absent in the butyl-substituted compound, which may rely more on hydrophobic interactions .

Biological Activity

N-(4-Butyl-2-oxopyrrolidin-1-yl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is with a molecular weight of approximately 219.29 g/mol. Its structure features a butyl group linked to a pyrrolidine ring, which is further substituted by a methylbenzamide moiety.

Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:

- Phosphodiesterase Inhibition : Similar benzamide derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE10A, which plays a crucial role in cyclic nucleotide signaling pathways in the brain. This inhibition can modulate neuronal signaling and has implications for treating neurological disorders.

- Antimicrobial and Anticancer Activity : Preliminary studies suggest that this compound may possess antimicrobial properties and the ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies .

- Enzyme Inhibition : The compound may also interact with various enzymes, potentially leading to significant biochemical effects that can be harnessed for therapeutic purposes .

Anticancer Properties

A study focused on related compounds demonstrated significant anticancer activity against MDA-MB-231 breast cancer cells, where certain derivatives induced apoptosis effectively. The increase in annexin V-FITC positive apoptotic cells indicated a robust mechanism of action that could be applicable to this compound as well .

Antimicrobial Effects

The compound's structural analogs have shown promising results against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The observed inhibition rates suggest potential utility in developing new antimicrobial agents .

Case Studies

- Inhibition of Cancer Cell Growth : A derivative similar to this compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range. This suggests that modifications to the compound could enhance its potency against specific cancers .

- Pharmacokinetic Studies : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on related compounds indicate favorable pharmacokinetic properties, suggesting that this compound may also exhibit good bioavailability and safety profiles .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.